molecular formula C29H42N6O6 B14464883 Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 CAS No. 72186-01-7

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2

Cat. No.: B14464883
CAS No.: 72186-01-7
M. Wt: 570.7 g/mol
InChI Key: WITKBSIIDALWFB-UHFFFAOYSA-N
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Description

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic tetrapeptide featuring a tert-butoxycarbonyl (Boc) protecting group at its N-terminus and an amide (-NH2) group at the C-terminus. The sequence comprises racemic (DL) forms of leucine (Leu), tryptophan (Trp), proline (Pro), and glycine (Gly). This compound is of interest in peptide chemistry for studying structure-activity relationships and as a precursor for bioactive analogs.

Properties

CAS No.

72186-01-7

Molecular Formula

C29H42N6O6

Molecular Weight

570.7 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40)

InChI Key

WITKBSIIDALWFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Amidation: The C-terminal glycine can be amidated to form the final peptide structure.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed

The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.

Scientific Research Applications

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:

    Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.

    Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.

    Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.

    Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2, we compare it with structurally related peptides, focusing on sequence composition, protecting groups, and functional modifications. A key example from the literature is Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH2 (CAS 145224-98-2) , which provides a basis for analysis.

Structural and Functional Comparison

Feature This compound Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH2
Protecting Group Boc (tert-butoxycarbonyl) Dnp (2,4-dinitrophenyl)
Amino Acid Sequence Leu-Trp-Pro-Gly Pro-Leu-Gly-Cys(Me)-His-Ala-Arg
Racemic Residues All DL-amino acids All DL-amino acids
Modifications None Methylated cysteine (Cys(Me))
Terminal Group Amide (-NH2) Amide (-NH2)
Sequence Length 4 residues 7 residues

Key Differences and Implications

Protecting Groups :

  • The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, which is advantageous for stepwise synthesis. In contrast, the Dnp group is less common and typically requires stronger conditions (e.g., thiolysis) for removal, limiting its utility in sensitive applications.

The methyl group on Cys(Me) enhances hydrophobicity and may stabilize disulfide bridges in redox environments.

Biological and Chemical Stability :

  • This compound’s shorter sequence and lack of reactive side chains (e.g., thiols in Cys) may improve shelf stability compared to the reference compound, which contains oxidation-prone Cys(Me).

Conformational Flexibility: Both peptides utilize DL-amino acids, which disrupt ordered secondary structures (e.g., α-helices or β-sheets).

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